1-Aminoazetidin-2-one

β-lactam synthesis photochemical ring contraction deamination

1-Aminoazetidin-2-one (CAS 130065-29-1, molecular formula C3H6N2O, molecular weight 86.09) is a monocyclic β-lactam (2-azetidinone) bearing an N-amino substituent at the 1-position. This four-membered heterocyclic scaffold combines the inherent ring strain of the azetidin-2-one core with a reactive hydrazine-like N-N bond, distinguishing it from 3-amino-substituted analogs and N-alkyl/aryl derivatives.

Molecular Formula C3H6N2O
Molecular Weight 86.09 g/mol
CAS No. 130065-29-1
Cat. No. B12861267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Aminoazetidin-2-one
CAS130065-29-1
Molecular FormulaC3H6N2O
Molecular Weight86.09 g/mol
Structural Identifiers
SMILESC1CN(C1=O)N
InChIInChI=1S/C3H6N2O/c4-5-2-1-3(5)6/h1-2,4H2
InChIKeyJTFLUJJESVAQGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Aminoazetidin-2-one (CAS 130065-29-1): Monocyclic β-Lactam Scaffold Procurement and Differentiation Guide


1-Aminoazetidin-2-one (CAS 130065-29-1, molecular formula C3H6N2O, molecular weight 86.09) is a monocyclic β-lactam (2-azetidinone) bearing an N-amino substituent at the 1-position [1]. This four-membered heterocyclic scaffold combines the inherent ring strain of the azetidin-2-one core with a reactive hydrazine-like N-N bond, distinguishing it from 3-amino-substituted analogs and N-alkyl/aryl derivatives [2]. The compound is commercially available as both the free base (CAS 130065-29-1) and the hydrochloride salt (CAS 1427379-16-5), and has been utilized as a key intermediate in photochemical routes to N-unsubstituted β-lactams via nitrosative deamination [3].

Why 1-Aminoazetidin-2-one Cannot Be Substituted with 3-Aminoazetidin-2-one or Other Monocyclic β-Lactam Analogs


Despite sharing the same azetidin-2-one core, the position of the amino substituent dictates fundamentally different chemical reactivity and downstream synthetic utility. The N-amino group at the 1-position enables selective nitrosative deamination to generate the parent N-unsubstituted β-lactam in 51–67% yield [1], a transformation inaccessible to 3-aminoazetidin-2-one or 1-hydroxyazetidin-2-one analogs. Conversely, 3-aminoazetidin-2-one derivatives have been extensively explored as N-acylethanolamine acid amidase (NAAA) inhibitors [2], while 1-aminoazetidin-2-one lacks documented direct biological activity and serves a distinct role as a synthetic intermediate [3]. Substitution with an N-alkyl or N-aryl azetidin-2-one would eliminate the hydrazine-like N-N bond entirely, precluding deamination-based routes to unsubstituted β-lactams.

Quantitative Differentiation Evidence for 1-Aminoazetidin-2-one: A Comparator-Based Analysis


Nitrosative Deamination Yield: 1-Aminoazetidin-2-one versus N-Substituted Analogs

Treatment of 1-aminoazetidin-2-one with diphenylnitrosamine in benzene at reflux yields the corresponding N-unsubstituted β-lactam in 51–67% yield, completing a photochemical route from pyrazolidin-3-ones [1]. This transformation is unique to the N-amino substituent; 3-aminoazetidin-2-one and N-alkyl azetidin-2-ones cannot undergo this deamination to produce the unsubstituted β-lactam core.

β-lactam synthesis photochemical ring contraction deamination

Commercial Purity Benchmark: 1-Aminoazetidin-2-one Free Base versus Hydrochloride Salt

Commercial suppliers offer 1-aminoazetidin-2-one free base at ≥98% purity (NLT 98%) . The hydrochloride salt (CAS 1427379-16-5) is typically available at 95% purity from multiple vendors . For applications requiring precise stoichiometry without counterion interference, the free base provides a higher-purity starting material with lower molecular weight (86.09 vs. 122.55 g/mol for the HCl salt).

chemical procurement purity specification building block

Ring Strain and Reactivity Profile: 1-Aminoazetidin-2-one versus 3-Aminoazetidin-2-one

The 1-aminoazetidin-2-one scaffold contains an N-N bond adjacent to the β-lactam carbonyl, conferring unique reactivity for deamination and N-functionalization [1]. In contrast, 3-aminoazetidin-2-one bears the amino group on the C3 position, which directs reactivity toward amide bond formation with carboxylic acids to generate NAAA inhibitors with IC50 values as low as 0.0001 μM [2]. The differential substitution pattern fundamentally alters the synthetic utility: 1-amino substitution enables access to N-unsubstituted β-lactams; 3-amino substitution enables access to enzyme inhibitor pharmacophores.

ring strain reactivity β-lactam chemistry

Optimal Procurement and Application Scenarios for 1-Aminoazetidin-2-one Based on Quantitative Evidence


Synthesis of N-Unsubstituted β-Lactam Intermediates via Nitrosative Deamination

1-Aminoazetidin-2-one is the documented starting material for generating N-unsubstituted β-lactams in 51–67% yield using diphenylnitrosamine [1]. This application is specific to the N-amino substitution pattern and cannot be achieved with 3-aminoazetidin-2-one or other monocyclic β-lactam analogs. Procurement should prioritize the free base form for this synthetic route to avoid potential interference from hydrochloride counterions.

Photochemical Ring Contraction from Pyrazolidin-3-one Precursors

The compound serves as the terminal intermediate in a two-step photochemical route to β-lactams: UV irradiation of pyrazolidin-3-ones yields 1-aminoazetidin-2-one derivatives, which upon nitrosative deamination afford N-unsubstituted β-lactams [1]. This methodology provides access to penicillin-like systems and spiro-β-lactams without requiring bicyclic starting materials [2]. Researchers developing photochemical β-lactam syntheses should select 1-aminoazetidin-2-one specifically for the deamination step.

Small-Molecule Scaffold for Custom Derivatization via N-N Bond Functionalization

The hydrazine-like N-amino group at the 1-position offers a reactive handle for further functionalization, including acylation and sulfonylation [1]. This distinguishes 1-aminoazetidin-2-one from N-alkyl or N-aryl azetidin-2-ones, which lack this reactive N-N bond. For medicinal chemistry campaigns requiring a β-lactam scaffold with a modifiable N-substituent, 1-aminoazetidin-2-one provides a unique entry point not available with 3-amino or N-substituted analogs.

High-Purity Building Block for Stoichiometry-Sensitive Synthetic Protocols

When precise mass balance and absence of counterions are critical (e.g., in multistep total synthesis or process chemistry), procurement of the ≥98% purity free base (CAS 130065-29-1) is indicated over the 95% purity hydrochloride salt (CAS 1427379-16-5) [1][2]. The 3-percentage-point purity differential and the avoidance of 36.46 g/mol hydrochloride mass may be decisive in applications where yield optimization and impurity control are paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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